molecular formula C22H24ClN3O2 B3407770 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847397-50-6

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B3407770
CAS No.: 847397-50-6
M. Wt: 397.9 g/mol
InChI Key: GXXCXZKWYNQJBG-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a pyrrolidinone ring with a benzodiazole moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The initial step often includes the formation of the benzodiazole ring, followed by the introduction of the pyrrolidinone moiety. Common reagents used in these reactions include chlorinating agents, methoxy compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-2-methoxyphenyl)-3-(5-chloro-2-methylphenyl)urea: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    2-methoxyphenyl isocyanate: Another related compound with distinct chemical properties and applications.

Uniqueness

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its combination of a pyrrolidinone ring and a benzodiazole moiety, which imparts specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O2/c1-14(2)12-26-18-7-5-4-6-17(18)24-22(26)15-10-21(27)25(13-15)19-11-16(23)8-9-20(19)28-3/h4-9,11,14-15H,10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXCXZKWYNQJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Reactant of Route 3
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
Reactant of Route 6
1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

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